Cas no 1805451-78-8 (6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile)

6-(ジフルオロメチル)-2-ヒドロキシ-3-メチルピリジン-4-アセトニトリルは、高反応性なピリジン誘導体であり、特に農薬や医薬品中間体としての応用が期待される化合物です。分子内にジフルオロメチル基とヒドロキシル基を有し、電子求引性と求核性の両特性を併せ持つことが特徴です。4位のアセトニトリル基はさらに分子の反応性を高め、多様な化学変換が可能です。結晶性が良好で取り扱いやすく、有機合成における多段階反応での利用に適しています。また、比較的高い熱安定性を示し、保存条件における分解リスクが低い点も利点です。

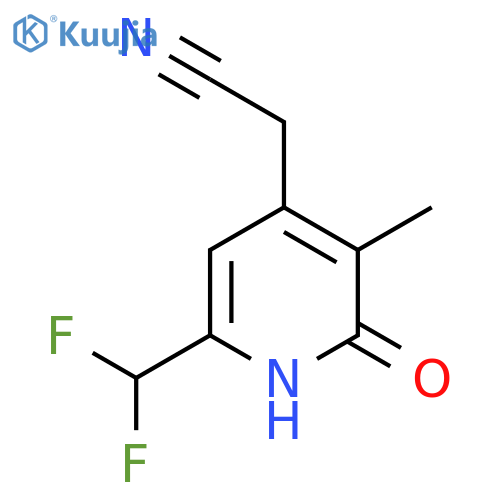

1805451-78-8 structure

商品名:6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile

CAS番号:1805451-78-8

MF:C9H8F2N2O

メガワット:198.169428825378

CID:4888132

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile

-

- インチ: 1S/C9H8F2N2O/c1-5-6(2-3-12)4-7(8(10)11)13-9(5)14/h4,8H,2H2,1H3,(H,13,14)

- InChIKey: GIBHFTYGCYWPJJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(CC#N)=C(C)C(N1)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 374

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 52.9

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029028895-250mg |

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile |

1805451-78-8 | 95% | 250mg |

$960.40 | 2022-04-01 | |

| Alichem | A029028895-500mg |

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile |

1805451-78-8 | 95% | 500mg |

$1,735.55 | 2022-04-01 | |

| Alichem | A029028895-1g |

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile |

1805451-78-8 | 95% | 1g |

$3,039.75 | 2022-04-01 |

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1805451-78-8 (6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 61549-49-3(9-Decenenitrile)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量